Ethyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-2-31-23(28)21-20(18-5-3-4-6-19(18)32-21)25-22(27)15-11-13-26(14-12-15)33(29,30)17-9-7-16(24)8-10-17/h3-10,15H,2,11-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUDYNIPQFLYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound possesses a molecular formula of CHFNOS and a molecular weight of approximately 442.5 g/mol. Its structure includes:
- Benzofuran moiety : Known for various biological activities.
- Piperidine ring : Associated with neuropharmacological effects.
- Sulfonamide group : Enhances solubility and biological activity.
This compound is primarily investigated for its potential as a serotonin receptor antagonist . Compounds that interact with serotonin receptors are crucial in developing treatments for psychiatric disorders, including anxiety and depression. The benzofuran structure may facilitate interactions with serotonin receptors, influencing neurotransmission pathways.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity:
- Serotonin Receptor Binding : Preliminary binding assays suggest that the compound has a high affinity for serotonin receptors, which may underpin its therapeutic potential.
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, suggesting that this compound may also possess this activity, potentially aiding in Alzheimer's disease treatment .
Synthesis and Optimization
The synthesis of this compound involves several steps to ensure high yield and purity. The reaction conditions must be optimized to preserve the integrity of functional groups while maximizing the desired product.
Comparative Biological Activity
Table 1 summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains benzofuran and piperidine | Potential serotonin antagonist |
| Compound A | Structure | Similar sulfonamide structure | Moderate AChE inhibition |
| Compound B | Structure | Contains indole moiety | High affinity for serotonin receptors |
Scientific Research Applications
Recent studies have highlighted the compound's potential in several areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as:
- Inhibition of Cell Proliferation : Ethyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate may inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : The compound could promote programmed cell death in malignant cells, potentially making it effective against cancers such as breast and lung cancer.
A study involving related sulfonamide compounds demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that this compound could possess similar effects .
Anti-inflammatory Effects
Sulfonamide derivatives are known for their anti-inflammatory properties. This compound may:
- Inhibit pro-inflammatory cytokines.
- Block enzymes such as COX-1 and COX-2, which play significant roles in the inflammatory response.
This suggests potential applications in treating inflammatory diseases like arthritis and other chronic conditions .
Cytotoxicity Assay
A study evaluated the cytotoxic effects of various sulfonamide derivatives on HeLa cells. Results indicated that modifications in substituents significantly influenced potency, with furan-based modifications enhancing cytotoxicity.
In Vivo Studies
In animal models, related compounds have shown reduced tumor growth when administered alongside established chemotherapeutics. These findings indicate a synergistic effect that could be explored further for clinical applications .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of the benzofuran core. Key steps include:
- Benzofuran Core Formation : Cyclization of substituted phenols with ethyl chloroacetate under acidic conditions.
- Sulfonylation : Reaction of the piperidine-4-carboxamide intermediate with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Esterification : Final carboxylation using ethyl chloroformate.
Characterization of intermediates relies on NMR (¹H/¹³C), IR spectroscopy (to confirm sulfonamide C=O and ester C=O stretches), and mass spectrometry (LC-MS for molecular ion validation) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection is performed using a diffractometer, with SHELX (e.g., SHELXL-2018) for structure solution and refinement. Hydrogen bonding networks and torsional angles are visualized using ORTEP-3 to validate molecular geometry .
Q. What preliminary biological assays are used to assess its therapeutic potential?
- In vitro enzyme inhibition : Testing against kinases or proteases (e.g., fluorescence-based assays).
- Cytotoxicity profiling : Using HEK cell lines (IC₅₀ determination via MTT assays) .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target engagement validation .
Advanced Research Questions
Q. How can synthetic yields be optimized while avoiding side reactions during sulfonylation?
- Chemoselective Conditions : Use of anhydrous DMF as a solvent and controlled stoichiometry (1:1.05 ratio of piperidine-4-carboxamide to 4-fluorophenylsulfonyl chloride) minimizes over-sulfonylation.
- Temperature Control : Maintaining 0–5°C during sulfonylation prevents decomposition of the sulfonyl chloride .
- Purification Strategies : Column chromatography with gradient elution (hexane/EtOAc) separates unreacted intermediates .
Q. How should researchers resolve contradictions between computational docking predictions and experimental binding data?
- Re-evaluate Force Fields : Adjust parameters in AutoDock Vina or Schrödinger Suite to account for solvent effects or protonation states of the sulfonamide group.
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess conformational flexibility of the benzofuran ring and piperidine moiety .
- Experimental Validation : Perform alanine scanning mutagenesis on the target protein to confirm critical binding residues .
Q. What strategies are recommended for improving solubility without compromising bioactivity?
- Prodrug Design : Replace the ethyl ester with a phosphate ester for enhanced aqueous solubility.
- Co-crystallization : Use co-formers like cyclodextrins or succinic acid to stabilize amorphous phases.
- SAR Studies : Introduce polar substituents (e.g., hydroxyl groups) on the benzofuran ring while monitoring activity via high-throughput screening .
Q. How can researchers validate the role of the 4-fluorophenylsulfonyl group in target selectivity?
- Isosteric Replacement : Synthesize analogs with 4-chlorophenylsulfonyl or methylsulfonyl groups.
- Competitive Binding Assays : Compare IC₅₀ values against wild-type and mutant targets (e.g., sulfonyl-binding pocket mutants).
- Electrostatic Potential Maps : Generate maps using Gaussian 16 to analyze sulfonyl group interactions with charged residues .
Data Analysis and Reproducibility
Q. How should discrepancies in cytotoxicity data across cell lines be addressed?
- Normalization : Express cytotoxicity relative to housekeeping genes (e.g., GAPDH) to account for cell-line-specific metabolic rates.
- Multi-parametric Analysis : Combine MTT assays with apoptosis markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
- Batch Consistency : Validate reagent lots and cell passage numbers to minimize variability .
Q. What methods ensure reproducibility in crystallographic studies?
- Data Redundancy : Collect multiple datasets from different crystals to confirm unit cell parameters.
- Twinned Data Handling : Use SHELXD for deconvoluting twinned crystals via the HKLF5 format .
- Deposition Standards : Adhere to CIF guidelines for metadata reporting in the Cambridge Structural Database (CSD) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
